N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1251615-47-0
Cat. No.: VC6699751
Molecular Formula: C23H24N4O2S
Molecular Weight: 420.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251615-47-0 |
|---|---|
| Molecular Formula | C23H24N4O2S |
| Molecular Weight | 420.53 |
| IUPAC Name | N-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
| Standard InChI | InChI=1S/C23H24N4O2S/c1-17(2)20-10-12-21(13-11-20)27(15-19-8-6-18(3)7-9-19)30(28,29)22-5-4-14-26-16-24-25-23(22)26/h4-14,16-17H,15H2,1-3H3 |
| Standard InChI Key | WPCXRPVKYJMMLZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Introduction
N-[(4-Methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]- triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide-based compound belonging to the triazolo[4,3-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential applications in pharmaceutical research. Sulfonamides are widely studied due to their roles as enzyme inhibitors and their therapeutic relevance in treating infections, cancer, and inflammatory diseases.
Structural Characteristics
The compound features:
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A sulfonamide group attached at the 8th position.
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Substituents including a para-methylbenzyl group and an isopropyl-substituted phenyl group.
Molecular Formula: C22H23N5O2S
Molecular Weight: Approximately 425 g/mol (calculated).
The inclusion of both hydrophobic (methyl and isopropyl groups) and polar (sulfonamide) moieties contributes to its unique physicochemical properties.
Synthesis
The synthesis of triazolo[4,3-a]pyridine sulfonamides typically involves:
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Formation of the triazolopyridine core: This is achieved through cyclization reactions involving hydrazine derivatives and pyridine-based precursors.
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Sulfonamide introduction: Sulfonyl chlorides react with amines or substituted anilines to form sulfonamide bonds.
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Functionalization: The addition of specific substituents (e.g., methylbenzyl and isopropylphenyl groups) occurs via nucleophilic substitution or alkylation reactions.
Biological Activity
Compounds in this class have shown significant potential in drug discovery programs due to their ability to interact with biological targets such as enzymes and receptors.
Antimalarial Activity
Recent studies on similar triazolo[4,3-a]pyridines have demonstrated antimalarial properties by inhibiting enzymes like falcipain-2 in Plasmodium falciparum. These compounds exhibit IC50 values in the micromolar range, making them promising candidates for further optimization .
Anti-inflammatory and Anti-cancer Potential
Sulfonamides are known for their anti-inflammatory effects due to their ability to inhibit carbonic anhydrase enzymes. Additionally, structural analogs have been explored for their cytotoxic effects against cancer cell lines .
Research Applications
This compound can serve as:
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A pharmacophore model for designing enzyme inhibitors.
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A lead compound for developing antimalarial drugs.
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A probe molecule for studying sulfonamide-enzyme interactions.
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